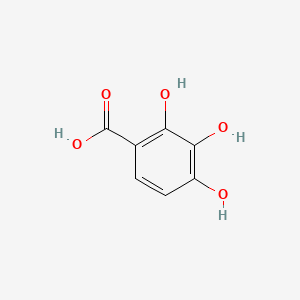

2,3,4-Trihydroxybenzoic Acid

Beschreibung

This compound has been reported in Betula pendula, Plinia cauliflora, and Phaseolus vulgaris with data available.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,3,4-trihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O5/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2,8-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRSNXCXLSVPFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209851 | |

| Record name | 2,3,4-Trihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

610-02-6 | |

| Record name | 2,3,4-Trihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=610-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trihydroxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610026 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 610-02-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27436 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4-Trihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209851 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trihydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-TRIHYDROXYBENZOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AD1ID2JF5O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3,4-Trihydroxybenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059964 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources and Isolation of 2,3,4-Trihydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation methodologies, and biological activities of 2,3,4-Trihydroxybenzoic Acid (2,3,4-THBA), a phenolic compound of interest for its potential therapeutic applications. This document details the known plant sources, outlines generalized extraction and purification protocols, and presents its established role in cell cycle regulation.

Natural Occurrences of this compound

This compound, a secondary metabolite, has been identified in a select number of plant species. While its distribution in the plant kingdom is not as widespread as other phenolic acids, such as its isomer gallic acid (3,4,5-Trihydroxybenzoic Acid), it has been reliably reported in the following sources:

-

Pachysandra terminalis (Japanese Spurge): This low-growing evergreen shrub is a confirmed source of this compound. Studies on the phenol (B47542) constituents of this plant have identified 2,3,4-THBA and highlighted its significant antioxidant activity.

-

Sanguisorba officinalis (Great Burnet): This perennial plant, used in traditional medicine, is another known source of this compound. Analysis of its extracts has confirmed the presence of this compound among other phenolic acids.

-

Vigna angularis (Adzuki Bean): Research suggests that Adzuki beans, a major cultivar in Southeast Asia, contain this compound.[1] This plant metabolite is believed to contribute to the health benefits associated with the consumption of these beans.[1]

-

Betula pendula (Silver Birch): this compound has been reported in this species.

-

Plinia cauliflora (Jaboticaba): This Brazilian grape tree is another reported source of the compound.

While these plants are identified as natural sources, quantitative data on the specific concentration of this compound in their tissues is not extensively documented in the available scientific literature. Most studies focus on the total phenolic content or the quantification of more abundant related compounds.

Isolation and Purification of this compound from Natural Sources

General Experimental Workflow

The isolation of this compound from plant matrices generally follows the workflow depicted below.

Caption: Generalized workflow for the isolation of this compound.

Detailed Methodologies

The following sections provide a more detailed, albeit generalized, protocol for the key steps in the isolation and purification process.

2.2.1. Extraction

-

Preparation of Plant Material: Air-dry the plant material (e.g., leaves of Pachysandra terminalis or roots of Sanguisorba officinalis) at room temperature and grind it into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material with a polar solvent such as methanol or ethanol (B145695) (e.g., 100 g of powder in 1 L of 80% methanol) at room temperature for 24-48 hours with occasional shaking.

-

Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain a crude extract.

2.2.2. Fractionation

-

Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297). This compound, being a polar phenolic compound, is expected to be enriched in the ethyl acetate fraction.

-

Evaporation: Evaporate the ethyl acetate fraction to dryness under reduced pressure.

2.2.3. Chromatographic Purification

-

Silica Gel Column Chromatography: Subject the dried ethyl acetate fraction to column chromatography on a silica gel column. Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Fraction Collection and Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol, 9:1 v/v) and visualizing under UV light or with a suitable staining reagent (e.g., ferric chloride solution).

-

Preparative High-Performance Liquid Chromatography (HPLC): Pool the fractions containing this compound and subject them to further purification by preparative HPLC on a C18 column. A typical mobile phase would be a gradient of acidified water (e.g., with 0.1% formic acid) and methanol or acetonitrile. The elution of the target compound can be monitored using a UV detector.

2.2.4. Structure Elucidation

The structure of the purified compound should be confirmed using spectroscopic techniques such as Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).

Biological Activity and Signaling Pathway

This compound has been shown to exhibit anticancer properties by inducing cell cycle arrest in cancer cells.[1][2][3] The primary mechanism of action involves the upregulation of cyclin-dependent kinase (CDK) inhibitors, specifically p21 and p27.[1][2][3]

Signaling Pathway of this compound in Cancer Cells

The diagram below illustrates the proposed signaling pathway through which this compound exerts its anti-proliferative effects.

References

The Uncharted Path: A Technical Guide to the Biosynthesis of 2,3,4-Trihydroxybenzoic Acid in Plants

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4-Trihydroxybenzoic acid (2,3,4-THBA), a phenolic compound and secondary metabolite found in various plant species, has garnered interest for its potential biological activities, including antioxidant and anticancer properties. Despite its presence in the plant kingdom, the precise biosynthetic pathway leading to its formation remains largely unelucidated. This technical guide provides a comprehensive overview of the current understanding and proposes a hypothetical biosynthetic pathway for 2,3,4-THBA in plants, grounded in established principles of plant secondary metabolism. This document details the likely enzymatic players, precursor molecules, and reaction types. Furthermore, it offers a robust framework of experimental protocols for researchers aiming to validate this hypothetical pathway, including methods for enzyme characterization and quantitative analysis of metabolites. All quantitative data found in the literature regarding the occurrence of 2,3,4-THBA is summarized, and key biochemical and experimental workflows are visualized using the DOT language for clarity and reproducibility.

Introduction

Phenolic acids are a diverse group of plant secondary metabolites derived from the shikimate and phenylpropanoid pathways.[1] Among these, trihydroxybenzoic acids, isomers of the general formula C₇H₆O₅, exhibit a range of biological effects. While the biosynthesis of gallic acid (3,4,5-trihydroxybenzoic acid) is relatively well-understood, the pathway leading to its isomer, this compound (also known as pyrogallol-4-carboxylic acid), is not yet defined in scientific literature.[2][3] 2,3,4-THBA has been identified in a number of plant species, suggesting a conserved, though currently unknown, biosynthetic route.[3][4] This guide synthesizes the available information to propose a logical biosynthetic network and provides the necessary technical details for its experimental validation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of 2,3,4-THBA in plants is hypothesized to originate from precursors within the phenylpropanoid pathway, with benzoic acid or dihydroxybenzoic acid derivatives serving as key intermediates. The characteristic 2,3,4-hydroxylation pattern is likely achieved through the sequential action of specific hydroxylases. The two primary enzyme families implicated in such aromatic hydroxylation reactions in plants are Cytochrome P450 monooxygenases (P450s) and 2-oxoglutarate-dependent dioxygenases (2-ODDs).[5]

Two plausible routes are proposed, starting from either 2,3-dihydroxybenzoic acid (2,3-DHBA) or 3,4-dihydroxybenzoic acid (protocatechuic acid).

Quantitative Data: Occurrence of this compound in Plants

Quantitative data for 2,3,4-THBA in plant tissues is not abundant in the literature. The following table summarizes the reported presence of this compound in various plant species. The lack of extensive quantitative data highlights a significant area for future research.

| Plant Species | Family | Plant Part | Method of Detection | Reference |

| Betula pendula (Silver Birch) | Betulaceae | Not specified | Not specified | [3] |

| Plinia cauliflora (Jaboticaba) | Myrtaceae | Not specified | Not specified | [3] |

| Phaseolus vulgaris (Common Bean) | Fabaceae | Not specified | Not specified | [3] |

| Pachysandra terminalis | Buxaceae | Not specified | Not specified | [6] |

| Adzuki Beans | Fabaceae | Not specified | Not specified | [4] |

Experimental Protocols

The validation of the proposed biosynthetic pathway for 2,3,4-THBA requires the identification and characterization of the responsible hydroxylases. Below are detailed methodologies for key experiments, adapted from established protocols for similar plant enzymes.[5][7][8][9][10]

Identification and Cloning of Candidate Hydroxylase Genes

-

Bioinformatic Analysis: Identify candidate dioxygenase and cytochrome P450 monooxygenase genes from the transcriptome or genome of a 2,3,4-THBA-producing plant species. Prioritize candidates that show co-expression with other genes in the phenylpropanoid pathway.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from plant tissues known to accumulate 2,3,4-THBA. Synthesize first-strand cDNA using a reverse transcriptase.

-

PCR Amplification and Cloning: Amplify the full-length coding sequences of candidate genes using gene-specific primers. Clone the PCR products into an appropriate expression vector (e.g., pET vector for E. coli or pYES for yeast).

Heterologous Expression and Purification of Recombinant Enzymes

For Cytochrome P450 Monooxygenases (in Saccharomyces cerevisiae):

-

Yeast Transformation: Transform a suitable yeast strain (e.g., WAT11, which co-expresses an Arabidopsis P450 reductase) with the P450 expression vector.[8]

-

Culture and Induction: Grow the transformed yeast in selective media. Induce protein expression by adding galactose.

-

Microsome Isolation: Harvest the yeast cells and mechanically disrupt them (e.g., with glass beads). Isolate the microsomal fraction, which contains the membrane-bound P450s, by differential centrifugation.

-

Solubilization and Purification (Optional): Solubilize the P450 from the microsomal membrane using a mild detergent (e.g., Triton X-114). If the protein is tagged (e.g., with a His-tag), purify it using affinity chromatography (e.g., Ni-NTA).[7]

For 2-Oxoglutarate-Dependent Dioxygenases (in Escherichia coli):

-

Bacterial Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the dioxygenase expression vector.

-

Culture and Induction: Grow the bacterial culture to an optimal density (OD₆₀₀ of 0.6-0.8) and induce protein expression with IPTG.

-

Cell Lysis and Protein Purification: Harvest the cells, lyse them by sonication, and centrifuge to remove cell debris. Purify the soluble recombinant protein from the supernatant using affinity chromatography if a tag is present.[9][10]

In Vitro Enzyme Assays

-

Reaction Mixture Preparation:

-

For P450s: Prepare a reaction mixture containing the isolated microsomes or purified enzyme, a suitable buffer (e.g., potassium phosphate, pH 7.5), the hypothesized substrate (e.g., 2,3-DHBA or 3,4-DHBA), and NADPH as a co-substrate.

-

For 2-ODDs: Prepare a reaction mixture containing the purified enzyme, a suitable buffer (e.g., Tris-HCl, pH 7.5), the substrate, and co-factors: 2-oxoglutarate, Fe(II) (as ferrous sulfate (B86663) or ammonium (B1175870) ferrous sulfate), and ascorbate.

-

-

Reaction Incubation: Initiate the reaction by adding the substrate or enzyme. Incubate at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Product Extraction: Stop the reaction by adding an acid (e.g., HCl) and an organic solvent (e.g., ethyl acetate). Vortex vigorously and centrifuge to separate the phases. Collect the organic phase containing the product.

-

Product Analysis: Evaporate the solvent and redissolve the residue in a suitable solvent (e.g., methanol). Analyze the products by HPLC with a photodiode array (PDA) detector and by LC-MS for identification and quantification.[11][12] Compare the retention time and mass spectrum of the product with an authentic standard of 2,3,4-THBA.[13]

Quantification of 2,3,4-THBA in Plant Tissues by HPLC-MS

-

Sample Preparation: Homogenize freeze-dried plant tissue in an extraction solvent (e.g., 80% methanol).[14]

-

Extraction: Extract the phenolic compounds, for example, by sonication or shaking.

-

Purification (Optional): For complex matrices, a solid-phase extraction (SPE) step may be necessary to clean up the sample.

-

HPLC-MS/MS Analysis: Separate the phenolic compounds on a C18 reverse-phase HPLC column. Use a gradient elution program with acidified water and methanol (B129727) or acetonitrile.[15] Detect and quantify 2,3,4-THBA using a mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[16][17]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed experimental workflows.

Conclusion

The biosynthesis of this compound in plants represents an intriguing yet unresolved area of secondary metabolism. This guide puts forth a hypothetical pathway based on known biochemical transformations, implicating cytochrome P450 monooxygenases and/or 2-oxoglutarate-dependent dioxygenases in the critical hydroxylation steps. The provided experimental protocols offer a clear and actionable roadmap for researchers to elucidate this pathway, from gene discovery to in vitro characterization of enzymes and in planta quantification of the metabolite. The successful characterization of this pathway will not only fill a gap in our fundamental understanding of plant biochemistry but may also open avenues for the biotechnological production of this and other valuable phenolic compounds for applications in the pharmaceutical and nutraceutical industries.

References

- 1. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C7H6O5 | CID 11874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. "2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Ca" by Mina Akter [openprairie.sdstate.edu]

- 5. Research Portal [ourarchive.otago.ac.nz]

- 6. selleckchem.com [selleckchem.com]

- 7. The Chemically Inducible Plant Cytochrome P450 CYP76B1 Actively Metabolizes Phenylureas and Other Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Engineering of a Water-Soluble Plant Cytochrome P450, CYP73A1, and NMR-Based Orientation of Natural and Alternate Substrates in the Active Site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Heterologous expression, purification, and characterization of recombinant rat cysteine dioxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Oxidation of Hydroxy- and Dihydroxybenzoic Acids Under the Udenfriend's Conditions. An HPLC Study [openmedicinalchemistryjournal.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Microbial Degradation of 2,3,4-Trihydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4-Trihydroxybenzoic acid, a phenolic compound found in various natural sources, is a subject of growing interest due to its potential biological activities. Understanding its microbial degradation is crucial for environmental science, drug metabolism studies, and industrial biotechnology. This technical guide provides an in-depth overview of the microbial catabolism of this compound, drawing upon established pathways for structurally similar aromatic compounds. While a definitive pathway for this compound has not been explicitly elucidated in the current literature, this guide proposes a scientifically grounded, plausible metabolic route based on known enzymatic reactions and degradation pathways of related polyhydroxybenzoic acids. This document details the key enzymes, intermediate metabolites, and relevant microorganisms, supplemented with structured data tables, detailed experimental protocols, and clear visual diagrams to facilitate comprehension and further research in this area.

Introduction

Hydroxybenzoic acids are a class of aromatic compounds that serve as key intermediates in the microbial degradation of various complex organic molecules, including lignin (B12514952) and pollutants. Microorganisms have evolved diverse catabolic pathways to utilize these compounds as carbon and energy sources. The degradation of monohydroxy- and dihydroxybenzoic acids is well-documented, typically involving hydroxylation reactions followed by ring cleavage catalyzed by dioxygenase enzymes.

This guide focuses on the microbial degradation of this compound. Due to the limited direct research on this specific compound, we will infer its metabolic fate by examining the degradation of its close structural analogs, namely pyrogallol (B1678534) (1,2,3-trihydroxybenzene) and protocatechuic acid (3,4-dihydroxybenzoic acid). Two primary hypothetical pathways are presented:

-

Pathway 1: Decarboxylation to Pyrogallol. This pathway posits an initial decarboxylation of this compound to form pyrogallol, which is then further metabolized.

-

Pathway 2: Oxidative Decarboxylation to Hydroxyquinol. This pathway suggests an initial oxidative decarboxylation to yield hydroxyquinol (1,2,4-trihydroxybenzene), which is then catabolized.

This guide will explore the enzymes, intermediates, and genetic organization associated with these proposed pathways, providing a comprehensive resource for researchers in the field.

Proposed Metabolic Pathways for this compound Degradation

Based on the microbial metabolism of analogous compounds, two principal degradation pathways for this compound are proposed.

Pathway 1: Initial Decarboxylation to Pyrogallol

The initial step in this proposed pathway is the non-oxidative decarboxylation of this compound to yield pyrogallol. While a specific decarboxylase for this compound has not been identified, constitutive decarboxylases for other polyhydroxybenzoic acids, such as gallic acid (3,4,5-trihydroxybenzoic acid), have been found in bacteria like Klebsiella aerogenes and Streptococcus gallolyticus.[1][2]

Following its formation, pyrogallol is proposed to be converted to phloroglucinol (B13840) by the enzyme pyrogallol-phloroglucinol isomerase . This enzyme has been characterized in the anaerobic bacterium Eubacterium oxidoreducens.[3][4] The subsequent degradation of phloroglucinol proceeds through reduction and ring cleavage to yield short-chain fatty acids that can enter central metabolism.

Pathway 2: Initial Oxidative Decarboxylation to Hydroxyquinol

An alternative route involves an initial oxidative decarboxylation of this compound to form hydroxyquinol (1,2,4-trihydroxybenzene). This is analogous to the degradation of protocatechuic acid (3,4-dihydroxybenzoic acid) to hydroxyquinol, a pathway identified in Rhodococcus jostii RHA1.[5] The subsequent degradation of hydroxyquinol is initiated by hydroxyquinol 1,2-dioxygenase , which cleaves the aromatic ring to form maleylacetate (B1240894). Maleylacetate is then reduced to β-ketoadipate, which enters the tricarboxylic acid (TCA) cycle.

Key Enzymes and Their Properties

The microbial degradation of this compound is likely orchestrated by a series of key enzymes. The following table summarizes the potential enzymes involved in the proposed pathways, based on studies of similar compounds.

| Enzyme | EC Number | Proposed Reaction | Substrate(s) | Product(s) | Source Organism(s) (for analogous reactions) |

| Gallic Acid Decarboxylase (analogous) | 4.1.1.59 | Decarboxylation | 3,4,5-Trihydroxybenzoic acid | Pyrogallol + CO2 | Enterobacter aerogenes, Streptococcus gallolyticus[2][6] |

| Pyrogallol-phloroglucinol isomerase | 5.4.99.10 | Isomerization | Pyrogallol, 1,2,3,5-Benzenetetrol | Phloroglucinol | Eubacterium oxidoreducens[3] |

| Protocatechuate 3,4-dioxygenase (analogous) | 1.13.11.3 | Aromatic ring cleavage | Protocatechuic acid, O2 | 3-Carboxy-cis,cis-muconate | Pseudomonas sp., Stenotrophomonas maltophilia[7] |

| Hydroxyquinol 1,2-dioxygenase | 1.13.11.- | Aromatic ring cleavage | Hydroxyquinol, O2 | Maleylacetate | Rhodococcus jostii RHA1[5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of microbial degradation of this compound.

Microbial Enrichment and Isolation

Objective: To isolate microorganisms capable of utilizing this compound as a sole carbon and energy source.

Materials:

-

Environmental sample (e.g., soil, sediment, wastewater)

-

Basal salt medium (BSM)

-

This compound (as sole carbon source, typically 1-5 mM)

-

Incubator

Protocol:

-

Prepare BSM containing all necessary mineral salts but lacking a carbon source.

-

Add this compound to the BSM to a final concentration of 1-5 mM.

-

Inoculate the medium with the environmental sample (e.g., 1 g of soil in 100 mL of medium).

-

Incubate at an appropriate temperature (e.g., 30°C) with shaking for several days to weeks.

-

Monitor for turbidity, indicating microbial growth.

-

Once growth is observed, perform serial dilutions and plate onto BSM agar plates containing this compound as the sole carbon source.

-

Isolate single colonies and re-streak to ensure purity.

-

Confirm the ability of isolates to grow on this compound in liquid culture.

Metabolite Identification using HPLC and GC-MS

Objective: To identify the intermediate and final products of this compound degradation.

High-Performance Liquid Chromatography (HPLC):

-

Grow the isolated microorganism in BSM with this compound.

-

Collect culture supernatant at different time points.

-

Centrifuge to remove cells and filter through a 0.22 µm filter.

-

Analyze the supernatant using a reverse-phase HPLC system with a C18 column.

-

Use a suitable mobile phase gradient (e.g., acetonitrile (B52724) and acidified water) to separate the compounds.

-

Detect the compounds using a UV-Vis detector at a wavelength appropriate for aromatic compounds (e.g., 280 nm).

-

Identify and quantify metabolites by comparing retention times and peak areas with those of authentic standards.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Extract the metabolites from the culture supernatant using an appropriate solvent (e.g., ethyl acetate).

-

Evaporate the solvent and derivatize the dried extract to increase volatility (e.g., using BSTFA for silylation).

-

Inject the derivatized sample into a GC-MS system.

-

Separate the compounds on a suitable capillary column (e.g., DB-5ms).

-

Identify the compounds based on their mass spectra by comparison with spectral libraries (e.g., NIST).

Enzyme Assays

Objective: To measure the activity of key enzymes in the degradation pathway.

Protocatechuate 3,4-Dioxygenase (analogous) Assay:

-

Prepare a cell-free extract from the microorganism grown on this compound.

-

The assay mixture should contain buffer (e.g., Tris-HCl, pH 8.5) and protocatechuic acid.

-

Initiate the reaction by adding the cell-free extract.

-

Monitor the formation of the ring-cleavage product, 3-carboxy-cis,cis-muconate, by measuring the increase in absorbance at 290 nm.[8]

-

Calculate the specific activity based on the rate of absorbance change and the protein concentration of the extract.

Hydroxyquinol 1,2-Dioxygenase Assay:

-

Prepare a cell-free extract as described above.

-

The assay mixture should contain buffer (e.g., phosphate (B84403) buffer, pH 7.5) and hydroxyquinol.

-

Start the reaction by adding the cell-free extract.

-

Monitor the formation of maleylacetate by measuring the increase in absorbance at 330 nm.

-

Calculate the specific activity.

Quantitative Data Summary

Table 1: Degradation Rates of Related Aromatic Compounds by Various Microorganisms

| Compound | Microorganism | Degradation Rate | Conditions | Reference |

| Gallic Acid | Enterobacter aerogenes | 77.86% yield of pyrogallol in 60 h | 0.32% substrate, 32°C, pH 6.0 | [6] |

| Protocatechuic Acid | Bacillus circulans | Complete degradation | - | [9] |

| Phenol | Pseudomonas aeruginosa | 98.40% degradation in 9 hours | 500 mg/L initial concentration | [10] |

| 4-Hydroxybenzoic Acid | Acinetobacter johnsonii FZ-5 | 71.04% of 2000 mg/L in 72 h | Anaerobic | [11] |

Table 2: Kinetic Parameters of Key Degradative Enzymes (for analogous reactions)

| Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Source Organism | Reference |

| Protocatechuate 3,4-dioxygenase | Protocatechuic acid | 18.5 | - | Pseudomonas sp. | [12] |

| Pyrogallol-phloroglucinol isomerase | 1,2,4-Benzenetriol | - | 14.7 µmol/min/mg | Eubacterium oxidoreducens | [3] |

Visualizations of Proposed Pathways and Workflows

Proposed Metabolic Pathways

Caption: Proposed metabolic pathways for the microbial degradation of this compound.

Experimental Workflow

Caption: A typical experimental workflow for investigating the microbial degradation of 2,3,4-THBA.

Conclusion and Future Directions

This technical guide has synthesized the current understanding of microbial degradation of aromatic compounds to propose plausible metabolic pathways for this compound. The presented pathways, involving initial decarboxylation to pyrogallol or oxidative decarboxylation to hydroxyquinol, provide a solid foundation for future research. The detailed experimental protocols offer practical guidance for researchers aiming to isolate and characterize microorganisms capable of degrading this compound and to elucidate its precise metabolic fate.

Future research should focus on:

-

Isolation and identification of microbial strains that can utilize this compound as a sole carbon source.

-

Definitive elucidation of the degradation pathway(s) through metabolite analysis and isotopic labeling studies.

-

Purification and characterization of the specific enzymes involved in the catabolism of this compound.

-

Investigation of the genetic basis of the degradation pathway, including the identification and organization of the relevant catabolic genes.

A comprehensive understanding of the microbial degradation of this compound will not only contribute to our fundamental knowledge of microbial metabolism but also open avenues for its application in bioremediation, biocatalysis, and the study of drug metabolism.

References

- 1. The non-oxidative decarboxylation of p-hydroxybenzoic acid, gentisic acid, protocatechuic acid and gallic acid by Klebsiella aerogenes (Aerobacter aerogenes). (1969) | D. J. W. Grant | 83 Citations [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Characterization of the pyrogallol-phloroglucinol isomerase of Eubacterium oxidoreducens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Characterization of the pyrogallol-phloroglucinol isomerase of Eubacterium oxidoreducens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Hydroxyquinol Degradation Pathway in Rhodococcus jostii RHA1 and Agrobacterium Species Is an Alternative Pathway for Degradation of Protocatechuic Acid and Lignin Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]

- 7. Protocatechuate 3,4-dioxygenase: a wide substrate specificity enzyme isolated from Stenotrophomonas maltophilia KB2 as a useful tool in aromatic acid biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocatechuate 3,4-dioxygenase - Wikipedia [en.wikipedia.org]

- 9. journals.asm.org [journals.asm.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. creative-enzymes.com [creative-enzymes.com]

An In-depth Technical Guide to the Chemical Synthesis and Purification of 2,3,4-Trihydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4-Trihydroxybenzoic acid, also known as pyrogallol-4-carboxylic acid, is a phenolic compound of significant interest in pharmaceutical research and chemical synthesis due to its antioxidant and radical-scavenging properties. This technical guide provides a comprehensive overview of its synthesis and purification. Detailed experimental protocols for two distinct synthetic routes—direct carboxylation of pyrogallol (B1678534) and a two-step synthesis involving the oxidation of 2,3,4-trihydroxybenzaldehyde (B138039)—are presented. Furthermore, this document outlines a standardized procedure for its purification by recrystallization, supported by key physicochemical and spectroscopic data for characterization. All quantitative data is summarized for comparative analysis, and workflows are visualized to ensure clarity and reproducibility in a laboratory setting.

Introduction

This compound (C₇H₆O₅, Molar Mass: 170.12 g/mol ) is a trihydroxybenzoic acid, a class of phenolic acids characterized by a benzoic acid core substituted with three hydroxyl groups.[1] It is a naturally occurring plant metabolite and is recognized for its role as a radical scavenger.[1] Its structural isomers include the more common gallic acid (3,4,5-trihydroxybenzoic acid) and phloroglucinol (B13840) carboxylic acid (2,4,6-trihydroxybenzoic acid). The unique positioning of the hydroxyl groups at the 2, 3, and 4 positions imparts specific chemical reactivity and biological activity, making it a valuable building block in the synthesis of more complex molecules and a subject of study for its potential therapeutic effects. This guide details reliable methods for its laboratory-scale synthesis and subsequent purification to a high degree of purity.

Chemical Synthesis Methodologies

Two primary routes for the synthesis of this compound are detailed below. The first is a direct carboxylation of a readily available precursor, while the second involves a two-step process via an aldehyde intermediate.

Method 1: Direct Carboxylation of Pyrogallol

This method utilizes the direct carboxylation of pyrogallol (1,2,3-trihydroxybenzene) in a reaction analogous to the Kolbe-Schmitt reaction. By heating pyrogallol with an aqueous solution of potassium bicarbonate, a carboxyl group is predominantly introduced at the 4-position of the aromatic ring.[2]

-

Reaction Setup: In a high-pressure autoclave, combine pyrogallol and a 50% aqueous solution of potassium bicarbonate. A molar excess of potassium bicarbonate is recommended to drive the reaction.

-

Reaction Conditions: Seal the autoclave and heat the mixture to a temperature of 175-200°C. The pressure will increase to approximately 1.2 MPa during the reaction due to the evolution of steam and carbon dioxide.[2]

-

Reaction Time: Maintain the reaction at the target temperature and pressure for a period of 4-6 hours, or until the evolution of carbon dioxide ceases.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature. Carefully vent any residual pressure.

-

Isolation of Crude Product: Transfer the resulting dark solution from the autoclave. Acidify the solution to a pH of 2-3 with concentrated hydrochloric acid. This will precipitate the crude this compound.

-

Filtration: Collect the crude product by vacuum filtration, washing the filter cake with a small amount of cold deionized water to remove inorganic salts.

Caption: Workflow for the direct carboxylation of pyrogallol.

Method 2: Synthesis via Oxidation of 2,3,4-Trihydroxybenzaldehyde

This two-step approach first involves the synthesis of the intermediate 2,3,4-trihydroxybenzaldehyde from pyrogallol, followed by its oxidation to the desired carboxylic acid. This route offers an alternative with potentially milder conditions for the final step.

The formylation of pyrogallol can be achieved via several methods, including the Vilsmeier-Haack or Reimer-Tiemann reactions.[3] A patented method involves the protection of adjacent hydroxyl groups, followed by formylation and deprotection, leading to high yields.[3]

-

Protection: React pyrogallol with diphenyl carbonate and triethylamine (B128534) in a suitable solvent (e.g., tert-butyl methyl ether) under reflux to protect the 1- and 2-hydroxyl groups, forming 4-hydroxybenzo[d][2][4]dioxol-2-one.

-

Formylation: The protected intermediate is then formylated using dichloromethyl ethyl ether and a Lewis acid catalyst like aluminum trichloride (B1173362) at low temperatures (0-5°C).

-

Deprotection: The resulting aldehyde is deprotected by heating in refluxing water to yield 2,3,4-trihydroxybenzaldehyde. The product is isolated by cooling, filtration, and drying. Yields for this three-reaction sequence are reported to be in the 82-86% range.[3]

The aldehyde intermediate is oxidized to the carboxylic acid. A general method for the oxidation of aromatic aldehydes using hydrogen peroxide is adapted here.[5]

-

Reaction Setup: In a reaction vessel, dissolve the 2,3,4-trihydroxybenzaldehyde synthesized in Step A in water to a final concentration of 5-10 mM.

-

Oxidation: While stirring, slowly add a 30% solution of hydrogen peroxide (H₂O₂) dropwise to the vessel.

-

Reaction Conditions: Allow the reaction to proceed at 37°C for 8-12 hours in a shaker incubator.

-

Work-up and Isolation: Monitor the reaction by HPLC or TLC. Upon completion, cool the reaction mixture. The product, being slightly soluble in cold water, may precipitate upon cooling or after partial removal of water under reduced pressure. Acidification with HCl may be required to ensure complete protonation and precipitation.

-

Filtration: Collect the crude product by vacuum filtration and wash with a minimal amount of ice-cold water.

Caption: Two-step synthesis of this compound.

Purification

The primary method for purifying crude this compound is recrystallization from water, which exploits the compound's higher solubility in hot water compared to cold water.[6]

Experimental Protocol: Recrystallization from Water

-

Dissolution: Place the crude this compound (e.g., 2.0 g) in an Erlenmeyer flask with a stir bar. Add a volume of deionized water (e.g., 30-40 mL).[7]

-

Heating: Gently heat the suspension on a hot plate with stirring. Add more hot deionized water in small portions until all the solid has just dissolved. Avoid using an excessive amount of solvent to ensure good recovery.

-

Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Bring the solution back to a boil for a few minutes.

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.

-

Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Cooling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product.[7]

-

Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any remaining soluble impurities.[8]

-

Drying: Allow the crystals to air-dry on the filter by drawing air through them. For final drying, transfer the crystals to a watch glass and dry in a vacuum oven at a low temperature (e.g., 50-60°C) to a constant weight.

Data Summary for Synthesis and Purification

| Parameter | Method 1: Direct Carboxylation | Method 2: Oxidation of Aldehyde | Purification: Recrystallization |

| Key Reagents | Pyrogallol, KHCO₃, HCl | Pyrogallol, Formylating agents, H₂O₂ | Deionized Water, Activated Charcoal |

| Typical Yield | Moderate to Good (Isomer separation may be needed) | Good to High (Overall for 2 steps) | >80% Recovery[7] |

| Purity (Post-reaction) | Crude | Crude | >97% |

| Key Conditions | 175-200°C, ~1.2 MPa[2] | Multi-step, near ambient temp. for oxidation | Hot dissolution, slow cooling |

Physicochemical and Spectroscopic Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized this compound.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 610-02-6 | |

| Molecular Formula | C₇H₆O₅ | [1] |

| Molecular Weight | 170.12 g/mol | [1] |

| Appearance | White to brown powder/crystalline solid | [6] |

| Melting Point | ~205 °C (decomposition) | |

| Solubility | Slightly soluble in cold water; Soluble in DMSO (50 mg/mL) | [6][9] |

Spectroscopic Data

The following data is typical for this compound and is crucial for structural confirmation.

Caption: Workflow for purification and final characterization.

| Technique | Observed Signals / Peaks |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): ~12.5 (br s, 1H, -COOH), ~9.5 (br s, 3H, -OH), ~7.0 (d, 1H, Ar-H), ~6.4 (d, 1H, Ar-H). (Note: Exact shifts can vary).[5] |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~170 (-COOH), ~151 (C-OH), ~146 (C-OH), ~132 (C-OH), ~122 (Ar C-H), ~110 (Ar C-H), ~107 (Ar C-COOH). (Note: Assignments are approximate).[4][10] |

| FT-IR (KBr Pellet) | ν (cm⁻¹): 3500-3300 (broad, O-H stretch), 3300-2500 (very broad, carboxylic acid O-H), ~1650 (C=O stretch), ~1600, 1450 (C=C aromatic stretch), ~1250 (C-O stretch).[11][12] |

Conclusion

The synthesis and purification of this compound can be successfully achieved in a laboratory setting through established organic chemistry methodologies. The direct carboxylation of pyrogallol offers a more direct route, while the oxidation of 2,3,4-trihydroxybenzaldehyde provides a valuable two-step alternative. High purity is readily attainable through a standard recrystallization procedure from water. The data and protocols provided in this guide serve as a comprehensive resource for researchers requiring this compound for further investigation and development.

References

- 1. This compound | C7H6O5 | CID 11874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemcess.com [chemcess.com]

- 3. CN112830872A - Synthesis method of 2,3, 4-trihydroxybenzaldehyde - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. This compound [chembk.com]

- 7. famu.edu [famu.edu]

- 8. westfield.ma.edu [westfield.ma.edu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. rsc.org [rsc.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,3,4-Trihydroxybenzoic Acid: Properties, Protocols, and Biological Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 2,3,4-Trihydroxybenzoic Acid (THBA), a phenolic compound with significant antioxidant and potential therapeutic activities. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource of key data, experimental methodologies, and insights into its mechanism of action. Information is presented in structured tables for clarity, with detailed protocols for crucial experiments and visual diagrams to elucidate complex biological pathways and experimental workflows.

Chemical Identity and Physical Properties

This compound, also known as Pyrogallol-4-carboxylic acid, is a trihydroxybenzoic acid derivative. Its core structure consists of a benzoic acid molecule substituted with three hydroxyl groups at the 2, 3, and 4 positions of the benzene (B151609) ring.

| Identifier | Value | Citation |

| IUPAC Name | This compound | [1] |

| Synonyms | Pyrogallol-4-carboxylic acid, 4-Pyrogallolcarboxylic acid | [1] |

| CAS Number | 610-02-6 | [1] |

| Molecular Formula | C₇H₆O₅ | [1] |

| Molecular Weight | 170.12 g/mol | [1] |

A summary of the key physical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Citation |

| Appearance | White to pale cream or pale grey to grey powder/solid | [2] |

| Melting Point | ~205 °C (decomposition) | [2] |

| Boiling Point | Data not available | |

| Solubility | ||

| Water | Slightly soluble | [3] |

| DMSO | 34 mg/mL, 50 mg/mL | [2][4] |

| Ethanol | Soluble | |

| Methanol (B129727) | Data not available | |

| Acetone | Data not available | |

| pKa (predicted) | 2.88 (strongest acidic) | [5] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the identification and characterization of this compound. This section provides an overview of its key spectral features.

UV-Vis Spectroscopy

The ultraviolet-visible spectrum of this compound in methanol typically exhibits absorption maxima characteristic of phenolic compounds.

| Solvent | λmax (nm) | Citation |

| Methanol | 218, 273 | [6] |

Infrared (IR) Spectroscopy

The FTIR spectrum of this compound reveals characteristic absorption bands corresponding to its functional groups. The spectrum is typically recorded using a KBr wafer.[7]

| Wavenumber (cm⁻¹) | Assignment |

| 3500-3300 (broad) | O-H stretching (phenolic hydroxyl groups) |

| 3300-2500 (broad) | O-H stretching (carboxylic acid) |

| ~1650 | C=O stretching (carboxylic acid) |

| ~1600, ~1450 | C=C stretching (aromatic ring) |

| ~1250 | C-O stretching (aryl ether) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. The following are typical chemical shifts observed in DMSO-d₆.

¹H NMR (DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~12.5 (broad s) | Singlet | 1H, -COOH |

| ~9.5 (broad s) | Singlet | 1H, Ar-OH |

| ~8.8 (broad s) | Singlet | 1H, Ar-OH |

| ~8.5 (broad s) | Singlet | 1H, Ar-OH |

| ~7.0 (d, J ≈ 8.5 Hz) | Doublet | 1H, Ar-H |

| ~6.4 (d, J ≈ 8.5 Hz) | Doublet | 1H, Ar-H |

¹³C NMR (DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C=O (carboxylic acid) |

| ~150 | Ar-C-OH |

| ~145 | Ar-C-OH |

| ~135 | Ar-C-OH |

| ~120 | Ar-C |

| ~115 | Ar-CH |

| ~110 | Ar-CH |

Chemical Synthesis and Purification

Synthesis

A common method for the synthesis of hydroxybenzoic acids is through the carboxylation of the corresponding phenol. For this compound, a potential synthetic route involves the Kolbe-Schmitt reaction using pyrogallol (B1678534) as the starting material.[8]

Reaction: Pyrogallol is treated with carbon dioxide under pressure and elevated temperature in the presence of a base (e.g., potassium carbonate).

Simplified Reaction Scheme: Pyrogallol + CO₂ --(Base, Heat, Pressure)--> this compound

Purification by Recrystallization

Purification of the crude product can be achieved by recrystallization, a technique that leverages the differential solubility of the compound and impurities in a given solvent at varying temperatures.[9][10][11]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and synthesis of this compound.

Determination of Solubility

The shake-flask method is a standard procedure for determining the solubility of a compound in various solvents.

Protocol:

-

Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

-

Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant.

-

Filter the supernatant to remove any remaining solid particles.

-

Determine the concentration of this compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry, by comparing the absorbance to a standard calibration curve.

-

Calculate the solubility in units such as g/100 mL or mg/mL.

Determination of pKa by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.[2][12]

Protocol:

-

Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a water-ethanol mixture to ensure solubility).

-

Calibrate a pH meter using standard buffer solutions.

-

Place a known volume of the this compound solution in a beaker and immerse the calibrated pH electrode.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

-

Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot a graph of pH versus the volume of titrant added.

-

Determine the equivalence point from the inflection point of the titration curve.

-

The pKa is equal to the pH at the half-equivalence point.

Synthesis and Purification Workflow

Biological Activity and Signaling Pathways

This compound exhibits notable biological activities, primarily attributed to its antioxidant properties and its ability to modulate cellular signaling pathways.

Antioxidant Mechanism

As a phenolic compound, this compound acts as a potent antioxidant. Its mechanism of action involves the donation of a hydrogen atom from its hydroxyl groups to neutralize free radicals, thereby terminating radical chain reactions.[13][14] The resulting phenoxyl radical is stabilized by resonance, making it less reactive.

Inhibition of Cancer Cell Growth

Recent studies have demonstrated that this compound can inhibit the proliferation of cancer cells.[13][15] This effect is, at least in part, mediated through the upregulation of cyclin-dependent kinase (CDK) inhibitors, p21 and p27.[13][15] These proteins play a crucial role in cell cycle regulation, and their induction can lead to cell cycle arrest.

Conclusion

This compound is a phenolic compound with well-defined chemical and physical properties that underpin its significant biological activities. Its antioxidant capacity and its ability to modulate cell signaling pathways, such as the induction of CDK inhibitors, make it a compound of interest for further research in drug development, particularly in the context of cancer and other diseases associated with oxidative stress. This guide provides a foundational resource for researchers to facilitate their work with this promising molecule. Further studies are warranted to fully elucidate its therapeutic potential and to establish a more complete profile of its physical and chemical characteristics.

References

- 1. famu.edu [famu.edu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Human Metabolome Database: 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131) [hmdb.ca]

- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0059964) [hmdb.ca]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. This compound | C7H6O5 | CID 11874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. westfield.ma.edu [westfield.ma.edu]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. global.oup.com [global.oup.com]

- 13. antiox.org [antiox.org]

- 14. Antioxidant Activity of Selected Phenolic Acids–Ferric Reducing Antioxidant Power Assay and QSAR Analysis of the Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mail.antiox.org [mail.antiox.org]

Spectroscopic and Biological Insights into 2,3,4-Trihydroxybenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic properties of 2,3,4-Trihydroxybenzoic Acid, a phenolic compound with notable antioxidant and potential anti-cancer activities. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for its structural characterization and biological activity.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~7.1 (Predicted) | d | ~8.0 | H-6 |

| ~6.5 (Predicted) | d | ~8.0 | H-5 |

| 9.0 - 12.0 (Broad) | s | - | -COOH, Ar-OH |

Predicted chemical shifts are based on computational models and analysis of similar structures. Experimental values may vary based on solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170.0 (Predicted) | C=O (Carboxylic Acid) |

| ~150.1 (Predicted) | C-3 (C-OH) |

| ~145.2 (Predicted) | C-2 (C-OH) |

| ~138.5 (Predicted) | C-4 (C-OH) |

| ~120.3 (Predicted) | C-1 |

| ~115.8 (Predicted) | C-6 |

| ~108.9 (Predicted) | C-5 |

Predicted chemical shifts are based on computational models and analysis of substituted benzoic acid derivatives.

Infrared (IR) Spectroscopy

Table 3: Fourier-Transform Infrared (FTIR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3500 - 3200 | Strong, Broad | O-H Stretch (Phenolic) |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch (Carboxylic Acid) |

| ~1700 | Strong, Sharp | C=O Stretch (Carboxylic Acid) |

| ~1600, ~1450 | Medium to Strong | C=C Stretch (Aromatic Ring) |

| ~1250 | Strong | C-O Stretch (Phenol/Carboxylic Acid) |

Mass Spectrometry (MS)

Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data for this compound

| m/z Ratio | Relative Intensity (%) | Proposed Fragment |

| 170 | ~80 | [M]⁺ (Molecular Ion) |

| 153 | ~100 | [M - OH]⁺ |

| 124 | ~60 | [M - COOH - H]⁺ |

| 96 | ~40 | [C₆H₄O₂]⁺ |

| 69 | ~30 | [C₄H₅O]⁺ |

Fragmentation patterns are predicted based on the analysis of similar hydroxybenzoic acids.

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol:

A sample of this compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, 0.5-0.7 mL) in a 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm). The spectra are recorded on a 400 MHz (or higher) NMR spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 15 ppm, and a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a spectral width of 0 to 200 ppm is used, and a larger number of scans is required due to the lower natural abundance of the ¹³C isotope. Standard pulse sequences are employed for both one-dimensional ¹H and ¹³C NMR acquisitions.

Infrared Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy Protocol:

A small amount of the solid this compound sample is placed directly onto the diamond crystal of the ATR accessory of an FTIR spectrometer. Pressure is applied to ensure good contact between the sample and the crystal. The spectrum is recorded over a range of 4000 to 400 cm⁻¹ by co-adding a number of scans (e.g., 32 or 64) at a resolution of 4 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) Protocol:

A small amount of the this compound sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (for a derivatized, more volatile form). In the ion source, the sample is vaporized and bombarded with a beam of high-energy electrons (typically 70 eV). The resulting positively charged molecular ions and fragment ions are accelerated and separated by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge (m/z) ratio. The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

The following diagrams illustrate the experimental workflow and a key signaling pathway involving this compound.

Caption: Experimental workflow for spectroscopic analysis.

Caption: Inhibition of cancer cell proliferation pathway.

2,3,4-Trihydroxybenzoic Acid: A Technical Guide to its Role as a Plant Secondary Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3,4-Trihydroxybenzoic acid (2,3,4-THBA), a phenolic compound found in various plant species, is a secondary metabolite of significant interest due to its diverse biological activities. As a derivative of the shikimate pathway, it plays a role in the complex chemical arsenal (B13267) of plants, contributing to defense mechanisms and potentially acting as a precursor to other important compounds. This technical guide provides an in-depth overview of 2,3,4-THBA, focusing on its biosynthesis, physiological roles in plants, and its antioxidant and potential therapeutic properties. Detailed experimental protocols for its extraction, quantification, and activity assessment are provided, alongside quantitative data and visual representations of its metabolic context and experimental workflows. This document serves as a comprehensive resource for researchers and professionals in the fields of plant science, natural product chemistry, and drug development.

Introduction

Plant secondary metabolites are a vast and diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they play a crucial role in the interaction of the plant with its environment. Among these, phenolic compounds represent a significant class, with varied structures and functions. This compound (2,3,4-THBA), also known as pyrogallol-4-carboxylic acid, is a trihydroxybenzoic acid that has been identified in several plant species, including Betula pendula, Plinia cauliflora, and Phaseolus vulgaris[1]. Like other hydroxybenzoic acids, 2,3,4-THBA exhibits antioxidant properties due to its ability to scavenge free radicals[1]. This activity, along with other potential biological effects, makes it a compound of interest for further investigation in plant biology and pharmacology.

Biosynthesis of this compound

The biosynthesis of benzoic acids in plants is primarily derived from the shikimate pathway, a central metabolic route for the synthesis of aromatic amino acids and a wide array of secondary metabolites. While the specific enzymatic steps leading to 2,3,4-THBA have not been fully elucidated in all plant species, the general pathway for hydroxybenzoic acids provides a strong hypothetical framework.

The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose-4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP). Through a series of enzymatic reactions, this is converted to chorismate, a key branch-point intermediate. From chorismate, the pathway can diverge to produce various aromatic compounds, including benzoic acids.

One plausible route to 2,3,4-THBA involves the hydroxylation of a benzoic acid precursor. It is hypothesized that a series of hydroxylation steps on a benzoic acid molecule, catalyzed by specific hydroxylases, could lead to the formation of 2,3,4-THBA.

Physiological Roles in Plants

The functions of 2,3,4-THBA in plants are not as extensively studied as other phenolic acids like salicylic (B10762653) acid. However, based on the known roles of similar compounds, several physiological functions can be inferred.

Allelopathy

Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Phenolic acids are a major class of allelochemicals. It is plausible that 2,3,4-THBA, when leached from plant tissues into the soil, could exert allelopathic effects on neighboring plants, influencing plant community structure and dynamics. The phytotoxicity of various benzoic acid derivatives has been documented, often involving the disruption of physiological processes such as water uptake, photosynthesis, and respiration in target species[2][3].

Plant Defense

Phenolic compounds are integral to plant defense against herbivores and pathogens. Upon pathogen attack, plants can accumulate phenolic compounds at the site of infection, which can act as antimicrobials or as precursors to physical barriers like lignin. While direct evidence for 2,3,4-THBA in specific defense responses is limited, its structural similarity to other defense-related phenolics suggests a potential role. Phenolic acids can act as signaling molecules to activate a cascade of defense responses within the plant[4].

Precursor to Other Metabolites

Trihydroxybenzoic acids, particularly gallic acid (3,4,5-trihydroxybenzoic acid), are known precursors to hydrolyzable tannins, such as gallotannins[5][6][7]. These complex polymers play significant roles in plant defense against herbivory. It is conceivable that 2,3,4-THBA could also serve as a monomeric unit in the biosynthesis of yet-to-be-characterized tannins or other complex secondary metabolites in certain plant species.

Quantitative Data

Quantitative data on the concentration of this compound in various plant tissues is not widely available in the literature. However, its presence has been confirmed in several species. The table below summarizes the known occurrences and, where available, provides context on the levels of related phenolic compounds.

| Plant Species | Tissue/Part | 2,3,4-THBA Concentration | Related Compound Concentration | Reference |

| Phaseolus vulgaris (Common Bean) | Seed | Detected | Total phenolic acids: 19.1 - 48.3 mg/100g | [8] |

| Sanguisorba officinalis (Great Burnet) | Aerial Parts | Presence indicated | Gallic acid: 424 mg/L in extract | [9][10] |

| Betula pendula (Silver Birch) | Wood/Bark | Presence reported | Total phenolic extractives: 1.2 - 1.9 mg/g of dry wood | [1][11] |

| Plinia cauliflora (Jabuticaba) | Fruit | Presence reported | Total phenolic compounds in residue extract: 17.89% (w/w) | [1][12] |

Note: The concentrations of related compounds are provided for context and are not direct measurements of 2,3,4-THBA. "Detected" or "Presence reported/indicated" signifies that the compound has been identified in the plant, but quantitative data was not provided in the cited source.

Experimental Protocols

This section provides detailed methodologies for the extraction, purification, quantification, and antioxidant activity assessment of this compound from plant materials.

Extraction and Purification

Protocol for Solid-Phase Extraction (SPE) of Phenolic Acids:

-

Sample Preparation: Lyophilize fresh plant material and grind to a fine powder.

-

Extraction: Extract the powdered plant material (e.g., 1 g) with 80% aqueous methanol (e.g., 20 mL) using sonication or maceration with stirring for a defined period (e.g., 1 hour).

-

Centrifugation: Centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.

-

Solvent Evaporation: Evaporate the methanol from the combined supernatants under reduced pressure using a rotary evaporator.

-

Reconstitution: Resuspend the aqueous residue in acidified water (pH 2 with HCl or formic acid).

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing methanol followed by acidified water (pH 2) through it.

-

Sample Loading: Load the aqueous sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with acidified water to remove sugars and other polar impurities.

-

Elution: Elute the phenolic acids from the cartridge with methanol.

-

Final Preparation: Evaporate the methanol from the eluate and reconstitute the purified extract in a suitable solvent for analysis (e.g., mobile phase for HPLC).

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC System and Conditions (General Protocol):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically used. For example:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile or Methanol with 0.1% formic acid.

-

A linear gradient from a low percentage of B to a high percentage of B over a set time (e.g., 5% to 95% B over 30-40 minutes).

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection: Diode Array Detector (DAD) or UV detector set at a wavelength suitable for phenolic acids (e.g., 280 nm).

-

Quantification: Prepare a calibration curve using a pure standard of this compound at various concentrations. The concentration in the sample is determined by comparing its peak area to the calibration curve.

Antioxidant Activity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

In a microplate or cuvette, mix a specific volume of the plant extract (at various concentrations) with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm).

-

Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

-

The results can be expressed as the IC50 value, which is the concentration of the extract required to scavenge 50% of the DPPH radicals.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:

-

Prepare the ABTS radical cation (ABTS•+) by reacting ABTS stock solution (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM) and allowing the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to an absorbance of approximately 0.70 at a specific wavelength (e.g., 734 nm).

-

Add a specific volume of the plant extract (at various concentrations) to the diluted ABTS•+ solution.

-

After a defined incubation time (e.g., 6 minutes), measure the absorbance at the same wavelength.

-

Calculate the percentage of inhibition as described for the DPPH assay.

-

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox (a vitamin E analog) with the same antioxidant capacity as the extract.

Biological Activities and Potential Applications

While the primary focus of this guide is on 2,3,4-THBA as a plant secondary metabolite, its biological activities in other systems are of significant interest to drug development professionals.

Antioxidant Properties

The three hydroxyl groups on the aromatic ring of 2,3,4-THBA make it an effective free radical scavenger. This antioxidant activity is the basis for many of its potential health benefits. By neutralizing reactive oxygen species (ROS), 2,3,4-THBA may help to protect cells from oxidative damage, which is implicated in a variety of chronic diseases.

Anticancer Potential

Preliminary studies have investigated the effects of 2,3,4-THBA on cancer cell lines. Research has shown that it can inhibit the growth of colon and breast cancer cells in vitro[13]. The proposed mechanisms of action include the induction of cell cycle inhibitors, leading to cell cycle arrest. These findings suggest that 2,3,4-THBA could be a lead compound for the development of new anticancer agents.

Conclusion

This compound is a plant secondary metabolite with a range of known and potential functions. Its biosynthesis via the shikimate pathway places it within the central metabolism of aromatic compounds in plants. While its specific physiological roles in plants are still being elucidated, it likely contributes to allelopathic interactions and defense against biotic and abiotic stresses. The antioxidant and potential anticancer properties of 2,3,4-THBA make it a compound of considerable interest for further research and development. The experimental protocols provided in this guide offer a foundation for researchers to explore the presence, concentration, and activity of this and other phenolic compounds in various plant species. Further investigation is needed to fully understand the biosynthesis, regulation, and complete spectrum of biological activities of this compound in both plant and animal systems.

References

- 1. This compound | C7H6O5 | CID 11874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isolation and identification of allelochemicals and their activities and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secondary Metabolites, Ferulic Acid and p-Hydroxybenzoic Acid Induced Toxic Effects on Photosynthetic Process in Rumex acetosa L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phenolic acids act as signaling molecules in plant-microbe symbioses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Sanguisorba officinalis L. ethanolic extracts and essential oil – chemical composition, antioxidant potential, antibacterial activity, and ex vivo skin permeation study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. scielo.br [scielo.br]

- 13. "2,3,4 Trihydroxybenzoic Acid, A Plant Secondary Metabolite Inhibits Ca" by Mina Akter [openprairie.sdstate.edu]

Pharmacokinetics and Metabolism of 2,3,4-Trihydroxybenzoic Acid: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

2,3,4-Trihydroxybenzoic Acid (2,3,4-THBA), a phenolic acid found in various plant sources, has garnered interest for its potential therapeutic properties, including antioxidant and anticancer activities.[1][2] Despite its potential, a comprehensive understanding of its pharmacokinetics and metabolism remains largely unexplored in publicly available literature. This technical guide synthesizes the limited existing data on the absorption, distribution, metabolism, and excretion (ADME) of 2,3,4-THBA, highlights significant knowledge gaps, and proposes methodologies for future in-depth studies. The primary identified metabolic pathway for 2,3,4-THBA is methylation, with evidence suggesting the formation of 3-methoxy-2,4-dihydroxybenzoic acid.[3] However, quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life in plasma have not been reported. Drawing parallels with other phenolic acids, it is hypothesized that 2,3,4-THBA also undergoes phase II conjugation reactions, including glucuronidation and sulfation. This guide provides a proposed experimental framework for a comprehensive pharmacokinetic study in a preclinical model and outlines modern analytical techniques for the quantification of 2,3,4-THBA and its metabolites in biological matrices. The information presented herein aims to serve as a foundational resource for researchers and drug development professionals seeking to advance the scientific understanding of this promising natural compound.

Introduction